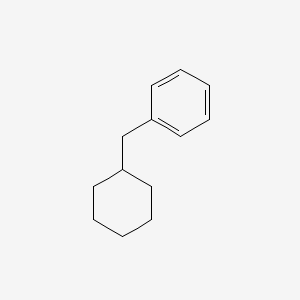

(Cyclohexylmethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4410-75-7 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

cyclohexylmethylbenzene |

InChI |

InChI=1S/C13H18/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |

InChI Key |

AHHIZGRCBJEBIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(Cyclohexylmethyl)benzene CAS number 4410-75-7

An In-depth Technical Guide to (Cyclohexylmethyl)benzene

Introduction

This compound, identified by CAS number 4410-75-7, is an organic compound that merges the structural motifs of both aromatic and alicyclic hydrocarbons. It consists of a cyclohexane ring linked to a benzene ring via a methylene bridge.[1] This unique structure imparts a combination of properties that make it a molecule of interest in synthetic organic chemistry and as a potential intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and handling, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Molecular Properties

Understanding the fundamental properties of this compound is crucial for its application in experimental settings. The compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.[1]

| Property | Value | Source |

| CAS Number | 4410-75-7 | [1][4][5] |

| Molecular Formula | C₁₃H₁₈ | [1][4] |

| Molecular Weight | 174.28 g/mol | [1][4][6] |

| Synonyms | Cyclohexylphenylmethane, Benzylcyclohexane, α-Cyclohexyltoluene | [1][4] |

| Boiling Point | 255.6°C at 760 mmHg | [1][4] |

| Density | 0.943 g/cm³ | [1][4] |

| Flash Point | 101.5°C | [1][4] |

| Refractive Index | 1.527 | [1] |

| Vapor Pressure | 0.026 mmHg at 25°C | [1][4] |

| LogP (Octanol/Water) | 4.9 (XLogP3) | [4] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Friedel-Crafts Alkylation of Benzene

A primary and classic method for forming the C-C bond between the aromatic ring and the alkyl substituent is the Friedel-Crafts alkylation.[7][8][9] This electrophilic aromatic substitution reaction can be performed using various alkylating agents, such as cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) or cyclohexylmethanol, in the presence of a Lewis acid catalyst like AlCl₃ or a strong Brønsted acid like H₂SO₄.[8][10]

The causality behind this choice is the generation of a highly reactive electrophile. The Lewis acid interacts with the alkylating agent to form a carbocation or a polarized complex, which is then attacked by the electron-rich π-system of the benzene ring.[7][11]

Caption: Friedel-Crafts Alkylation workflow for this compound synthesis.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to isomeric impurities.[7][11] However, with a primary halide like cyclohexylmethyl chloride, rearrangement is less likely than with longer-chain secondary or tertiary halides. Another consideration is polyalkylation, as the product, an alkylbenzene, is more reactive than benzene itself, potentially leading to further substitution.[9][11][12] Careful control of reaction conditions (temperature, stoichiometry) is essential to maximize the yield of the desired mono-substituted product.

Catalytic Hydrogenation of Diphenylmethane

An alternative synthetic route involves the catalytic hydrogenation of diphenylmethane.[13] In this process, one of the two phenyl groups of diphenylmethane is reduced to a cyclohexyl group under high pressure and temperature in the presence of a metal catalyst, such as ruthenium, platinum, or palladium.[14][15]

This method is particularly relevant in the context of Liquid Organic Hydrogen Carriers (LOHCs), where reversible hydrogenation and dehydrogenation of aromatic compounds are used for hydrogen storage.[13] The selective hydrogenation of one aromatic ring in a poly-aromatic system requires careful catalyst selection and optimization of reaction conditions to avoid over-reduction to dicyclohexylmethane.

Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and equipment.

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl). Ensure the apparatus is completely dry.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an excess of dry benzene, which serves as both reactant and solvent.

-

Cooling: Cool the stirred mixture to 0-5°C using an ice bath.

-

Addition: Add cyclohexylmethyl chloride (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Vigorous stirring is crucial to ensure proper mixing and heat dissipation.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and separate the aqueous and organic layers.

-

Workup: Separate the organic layer. Wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the excess benzene by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.[10]

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The data presented here are predicted values based on the known effects of the constituent functional groups.[16][17]

| Technique | Expected Observations |

| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (protons of the monosubstituted benzene ring). ~2.5 ppm: Doublet, 2H (benzylic protons of the -CH₂- bridge, coupled to the adjacent cyclohexyl proton). ~0.8-1.8 ppm: Complex multiplets, 11H (protons of the cyclohexyl ring).[18] |

| ¹³C NMR | ~140 ppm: Quaternary aromatic carbon attached to the alkyl group. ~125-130 ppm: Aromatic CH carbons. ~35-45 ppm: Benzylic -CH₂- carbon and the cyclohexyl CH carbon. ~25-35 ppm: Other cyclohexyl -CH₂- carbons.[19] |

| IR Spectroscopy | ~3020-3080 cm⁻¹: C-H stretching (aromatic). ~2850-2930 cm⁻¹: C-H stretching (aliphatic -CH₂- and cyclohexyl). ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.[20] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 174. Base Peak: m/z = 91 (tropylium ion, [C₇H₇]⁺), resulting from benzylic cleavage. Other Fragments: m/z = 83 ([C₆H₁₁]⁺, cyclohexyl cation) and fragments from the loss of alkyl groups from the cyclohexane ring. |

This combination of spectroscopic data provides a unique fingerprint for this compound, allowing for unambiguous identification and purity assessment.[2]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its constituent parts.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation).[21][22] The existing cyclohexylmethyl group is an ortho-, para-directing activator, meaning subsequent substitutions will preferentially occur at the 2- and 4-positions of the ring.[23]

-

Benzylic Position: The methylene (-CH₂-) bridge is a benzylic position. The C-H bonds at this position are weaker than typical aliphatic C-H bonds and are susceptible to free-radical reactions, such as oxidation.

While this compound itself is not a known active pharmaceutical ingredient (API), its structural framework is relevant to medicinal chemistry.[24] The combination of a lipophilic cyclohexyl group and a modifiable aromatic ring makes it a versatile scaffold or intermediate.[2] It can be used as a starting material to synthesize more complex molecules where the cyclohexyl moiety might serve to enhance membrane permeability or occupy a hydrophobic pocket in a biological target, while the phenyl ring can be functionalized to introduce pharmacophoric elements.

The aromatic ring is a critical component for producing a variety of behavioral effects in solvents, suggesting that derivatives of this compound could have applications in neuropharmacology.[25] Furthermore, related benzene derivatives have shown potential cytotoxic activity, indicating a possible avenue for investigation in oncology.[26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[27]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[27] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[28]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[27]

Always consult the most current Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[29]

References

- LookChem. Cas 4410-75-7, this compound. [Link]

- Cheméo. Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7). [Link]

- LookChem. This compound|4410-75-7. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6. [Link]

- LookChem. Cas 1608-31-7, Cyclohexylidenemethyl-benzene. [Link]

- PubChem. 1-Cyclohexyl-2-methylbenzene. [Link]

- ResearchGate. A hydrogenation Scheme of the biphenyl (Xi) and diphenylmethane mixture (Yi). [Link]

- Google Patents.

- Mol-Instincts. This compound price,buy this compound. [Link]

- Royal Society of Chemistry.

- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

- Organic Syntheses. cyclohexylbenzene. [Link]

- EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]

- ResearchGate.

- PubChemLite. This compound (C13H18). [Link]

- PubChem. 1-Cyclohexyl-4-methyl-benzene. [Link]

- YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]

- Mettler Toledo.

- Fiveable. Benzene and its derivatives | Organic Chemistry II Class Notes. [Link]

- Chemguide. the alkylation of benzene - electrophilic substitution. [Link]

- Wikipedia. Diphenylmethane. [Link]

- University of Calgary. Chem 351 F14 Final : Spectroscopy. [Link]

- Michigan State University.

- YouTube. |REB|S6|Chemistry|Unit 5: Derivatives of benzene |Lesson 3: Chemical reactions of Methyl.... [Link]

- Chemistry LibreTexts. 11.

- NIST. Benzene, (cyclohexylmethyl)-. [Link]

- Chemistry LibreTexts.

- Chemistry LibreTexts. 15.

- MDPI. Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]

- OpenStax. 15.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- National Institutes of Health. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]

- University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

- PubMed.

- PubMed. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). [Link]

- National Institutes of Health. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. [Link]

- ResearchGate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound|4410-75-7|lookchem [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 8. mt.com [mt.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. US4394522A - Catalytic hydrogenation of di(4-aminophenyl)methane - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. fiveable.me [fiveable.me]

- 22. Aromatic Reactivity [www2.chemistry.msu.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-activity study of acute neurobehavioral effects of cyclohexane, benzene, m-xylene, and toluene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fishersci.com [fishersci.com]

- 28. 4410-75-7|this compound|BLD Pharm [bldpharm.com]

- 29. This compound price,buy this compound - chemicalbook [chemicalbook.com]

Physicochemical properties of (Cyclohexylmethyl)benzene

An In-Depth Technical Guide to the Physicochemical Properties of (Cyclohexylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecular Landscape of this compound

This compound, also known by synonyms such as benzylcyclohexane and cyclohexylphenylmethane, is an organic compound that merges the structural motifs of both aromatic and alicyclic hydrocarbons.[1] Its unique architecture, featuring a cyclohexane ring tethered to a benzene ring via a methylene bridge, imparts a distinct set of physicochemical properties that are of significant interest in various scientific domains, including synthetic chemistry and as a potential scaffold in medicinal chemistry. This guide provides an in-depth exploration of these properties, moving beyond a mere tabulation of data to offer insights into their experimental determination and practical implications for research and development.

The rationale for a detailed physicochemical characterization lies in its predictive power. For drug development professionals, understanding parameters like lipophilicity (LogP) and solubility is fundamental to predicting a molecule's pharmacokinetic profile. For synthetic chemists, knowledge of boiling points, density, and spectral data is critical for reaction design, purification, and structural elucidation. This document is structured to serve as a comprehensive resource, blending established data with the underlying scientific principles governing their measurement.

Section 1: Core Molecular and Structural Attributes

The foundational characteristics of a molecule are dictated by its composition and three-dimensional arrangement. This compound, with the chemical formula C13H18, is a non-polar hydrocarbon.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C13H18 | [1][2][3] |

| Molecular Weight | 174.28 g/mol | [3][4] |

| Canonical SMILES | C1CCC(CC1)CC2=CC=CC=C2 | [2] |

| InChI Key | AHHIZGRCBJEBIX-UHFFFAOYSA-N | [4] |

| CAS Number | 4410-75-7 | [1][2][3] |

These identifiers are crucial for unambiguous database searching and regulatory documentation. The presence of a flexible methylene linker and a rotatable bond between the two ring systems allows for conformational flexibility, which can be a key factor in its interaction with biological systems.

Section 2: Physical and Thermodynamic Properties

The physical state and behavior of this compound under various conditions are described by its physical and thermodynamic properties. These are critical for its handling, storage, and application in experimental setups. The compound is a colorless liquid at standard temperature and pressure.[1]

| Property | Value | Conditions | Source |

| Boiling Point | 255.6 °C | at 760 mmHg | [1][2] |

| Melting Point | Not available | - | [1] |

| Density | 0.943 g/cm³ | at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.527 | at 20 °C | [1] |

| Vapor Pressure | 0.026 mmHg | at 25 °C | [1][2] |

| Flash Point | 101.5 °C | - | [1][2] |

The high boiling point is indicative of significant van der Waals forces between molecules, a consequence of its molecular weight and surface area. The density being less than water is typical for many hydrocarbons. The flash point, being well above room temperature, suggests a moderate fire hazard under standard laboratory conditions.

Section 3: Solubility and Partitioning Behavior

For researchers in drug discovery and development, the solubility and lipophilicity of a compound are paramount as they influence absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Method | Source |

| Water Solubility | Insoluble | Experimental | [1] |

| LogP (Octanol/Water) | 3.809 | Calculated | [2][4] |

| XLogP3 | 4.9 | Calculated | [2] |

This compound is insoluble in water but soluble in organic solvents, a characteristic feature of non-polar molecules.[1] The high LogP value indicates a strong preference for lipophilic environments over aqueous ones. This high lipophilicity suggests that the molecule would readily partition into lipid bilayers, which has implications for its potential bioavailability and distribution in biological systems.

Section 4: Spectroscopic Profile

Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and structural confirmation. While raw spectra are beyond the scope of this guide, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene bridge protons, and the protons of the cyclohexane ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the different carbon environments: the aromatic carbons (with and without proton attachment), the methylene carbon, and the carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching from both the aromatic and aliphatic components. Aromatic C=C stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.28). Fragmentation patterns would likely involve the cleavage of the bond between the methylene group and the rings.

Section 5: Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Boiling Point

Causality of Experimental Choice: The boiling point is a fundamental property that informs purification strategies, particularly distillation. The choice of atmospheric or vacuum distillation depends on the thermal stability of the compound. Given the relatively high boiling point of this compound, vacuum distillation is often preferred to prevent potential decomposition at elevated temperatures.

Protocol: Boiling Point Determination via Distillation

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of this compound in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the distillate is collected.

-

Pressure Correction: If the distillation is performed at a pressure other than 760 mmHg, the observed boiling point must be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

Caption: Workflow for Boiling Point Determination by Distillation.

Determination of Density

Causality of Experimental Choice: Density is a crucial property for converting between mass and volume, essential for preparing solutions of known concentrations. A pycnometer is used for its high accuracy and precision in measuring the density of liquids.

Protocol: Density Measurement using a Pycnometer

-

Pycnometer Preparation: Clean and dry a pycnometer of known volume.

-

Tare Weight: Accurately weigh the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until thermal equilibrium is reached.

-

Volume Adjustment: Carefully adjust the liquid level to the calibration mark of the pycnometer.

-

Final Weighing: Dry the outside of the pycnometer and weigh it accurately.

-

Calculation: The density is calculated by dividing the mass of the sample (final weight - tare weight) by the known volume of the pycnometer.

Caption: Protocol for Density Measurement using a Pycnometer.

Determination of Refractive Index

Causality of Experimental Choice: The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is the standard instrument for this measurement due to its simplicity and accuracy.

Protocol: Refractive Index Measurement with an Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the set temperature (typically 20 °C).

-

Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Record Value: Read the refractive index from the instrument's scale.

-

Cleaning: Thoroughly clean the prism after the measurement.

Caption: Workflow for Refractive Index Measurement.

Section 6: Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, it is important to note that compounds of this class are generally considered to be of low acute toxicity. However, proper personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physicochemical properties of this compound define its behavior in both chemical and biological systems. Its non-polar nature, high boiling point, and significant lipophilicity are key characteristics that researchers and drug development professionals must consider. The experimental protocols outlined in this guide provide a framework for the reliable and accurate determination of these properties, ensuring the generation of high-quality data for research and development applications.

References

- This compound|4410-75-7 - LookChem. [Link]

- Cas 4410-75-7,this compound | lookchem. [Link]

- Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7) - Cheméo. [Link]

Sources

A Technical Guide to the Synthesis of (Cyclohexylmethyl)benzene: Navigating the Challenges of Friedel-Crafts Alkylation

Executive Summary

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of crucial carbon-carbon bonds for the synthesis of alkylated arenes. However, its application is frequently complicated by inherent mechanistic limitations, most notably carbocation rearrangements. This technical guide provides an in-depth analysis of the synthesis of (cyclohexylmethyl)benzene, a seemingly straightforward target that serves as an exemplary case study for the challenges posed by such rearrangements. We will dissect the mechanistic pitfalls of the direct alkylation approach and present a robust, two-step alternative via Friedel-Crafts acylation followed by reduction. This document is intended for researchers, chemists, and drug development professionals seeking to apply Friedel-Crafts chemistry with a predictive and problem-solving mindset.

Foundational Principles of Friedel-Crafts Alkylation

The Friedel-Crafts reactions, first reported in 1877 by Charles Friedel and James Crafts, are a set of reactions used to attach substituents to an aromatic ring.[1][2] The alkylation variant specifically introduces an alkyl group onto the ring, proceeding through an electrophilic aromatic substitution (EAS) mechanism.[3]

The General Mechanism

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates an alkyl halide to generate a potent electrophile.[2][3] The mechanism unfolds in three principal steps:

-

Generation of the Electrophile: The Lewis acid coordinates with the halogen of the alkyl halide, weakening the carbon-halogen bond and generating a carbocation or a highly polarized carbocation-like complex.[3][4]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step disrupts the ring's aromaticity and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.[5][6]

-

Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the site of substitution, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[2][7]

Critical Limitations of the Reaction

Despite its utility, Friedel-Crafts alkylation is constrained by several factors that can diminish its synthetic value:

-

Polyalkylation: The product of the reaction, an alkylbenzene, is more nucleophilic than the starting benzene ring because alkyl groups are electron-donating and activate the ring towards further substitution.[5][6][8] This often leads to the formation of di- and tri-alkylated byproducts.

-

Substrate Limitations: The reaction fails with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂) or basic amine groups (-NH₂, -NHR, -NR₂) which coordinate with the Lewis acid catalyst, deactivating the ring.[5][6][9]

-

Carbocation Rearrangements: The carbocation electrophile can rearrange to a more stable form via hydride or alkyl shifts.[4][10] This is the most significant challenge in synthesizing specific alkylarenes with primary or certain secondary alkyl groups.

The Challenge: Direct Synthesis of this compound

A logical, yet flawed, approach to synthesizing this compound would be the direct Friedel-Crafts alkylation of benzene using a cyclohexylmethyl precursor, such as cyclohexylmethyl chloride or cyclohexylmethanol, in the presence of a suitable catalyst.

The Inevitable Rearrangement

When cyclohexylmethyl chloride (a primary alkyl halide) reacts with a Lewis acid like AlCl₃, the initially formed primary carbocation-Lewis acid complex is highly unstable.[1][10] To achieve greater stability, it undergoes a rapid 1,2-hydride shift. A hydrogen atom from the adjacent tertiary carbon on the cyclohexyl ring migrates to the primary carbocationic center. This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation.[10]

This rearranged tertiary carbocation, not the intended primary one, then acts as the dominant electrophile, attacking the benzene ring to yield (1-methylcyclohexyl)benzene as the major product, not the desired this compound.

Figure 1: Mechanism of carbocation rearrangement in the direct alkylation approach.

Expected vs. Actual Products

The direct alkylation strategy is therefore unsuitable for producing this compound with any appreciable yield. The thermodynamic driving force favoring the formation of the more stable carbocation dictates the product distribution.

| Parameter | Direct Alkylation Approach |

| Alkylating Agent | Cyclohexylmethyl Chloride |

| Catalyst | AlCl₃ |

| Intended Product | This compound |

| Major Actual Product | (1-Methylcyclohexyl)benzene |

| Key Mechanistic Step | 1,2-Hydride Shift |

| Predicted Yield of Target | Very Low to None |

Table 1: Predicted outcome of the direct Friedel-Crafts alkylation of benzene with cyclohexylmethyl chloride.

A Validated Synthetic Alternative: Acylation-Reduction Pathway

To circumvent carbocation rearrangement, a two-step synthetic sequence employing Friedel-Crafts acylation followed by a ketone reduction is the field-proven method.[1][10]

The Stability of the Acylium Ion

Friedel-Crafts acylation involves reacting an aromatic ring with an acyl halide or anhydride.[11] The Lewis acid catalyst activates the acyl halide to form an acylium ion (R-C≡O⁺). This ion is resonance-stabilized, with the positive charge delocalized between the carbon and oxygen atoms. Due to this stability, acylium ions do not undergo rearrangement.[5][6]

Two-Step Synthesis Workflow

The reliable synthesis of this compound is achieved as follows:

-

Friedel-Crafts Acylation: Benzene is reacted with cyclohexanecarbonyl chloride in the presence of AlCl₃. This reaction forms phenyl cyclohexyl ketone without any rearrangement. The ketone product is also less reactive than benzene, which conveniently prevents polyacylation.[1]

-

Clemmensen or Wolff-Kishner Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (-CH₂-) group. This can be accomplished using standard reduction methods such as the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[1]

Figure 2: Recommended two-step workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for both the direct alkylation (for illustrative purposes) and the recommended acylation-reduction pathway.

Protocol A: Direct Alkylation of Benzene with Cyclohexylmethyl Chloride (Illustrative)

Disclaimer: This protocol is expected to yield the rearranged product, (1-methylcyclohexyl)benzene, as the major product.

-

Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (15.0 g, 0.112 mol) and dry carbon disulfide (50 mL) under a nitrogen atmosphere.

-

Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Add a solution of cyclohexylmethyl chloride (13.2 g, 0.10 mol) in dry benzene (88 mL, 1.0 mol) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Hydrogen chloride gas will evolve.

-

Workup: Carefully pour the reaction mixture onto 100 g of crushed ice. Separate the organic layer, wash with 10% HCl (2 x 50 mL), then with saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure. Analysis will show (1-methylcyclohexyl)benzene as the major component.

Protocol B: Synthesis of this compound via Acylation-Reduction

Step 1: Friedel-Crafts Acylation to Phenyl Cyclohexyl Ketone

-

Setup: In a similar setup to Protocol A, charge the flask with anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry benzene (100 mL, 1.12 mol).

-

Reagent Addition: Cool the mixture to 0-5°C. Add cyclohexanecarbonyl chloride (14.6 g, 0.10 mol) dropwise from the dropping funnel over 45 minutes while stirring vigorously.

-

Reaction: After addition, stir the reaction at room temperature for 3 hours, then heat to a gentle reflux for 1 hour to complete the reaction.

-

Workup: Cool the mixture and hydrolyze by pouring it onto a mixture of crushed ice (150 g) and concentrated HCl (20 mL). Separate the organic layer, wash with water (2 x 75 mL), 5% NaOH solution (2 x 75 mL), and finally brine (75 mL).

-

Purification: Dry the benzene solution over anhydrous sodium sulfate. Remove the benzene by distillation. The residual phenyl cyclohexyl ketone can be purified by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Benzene | 78.11 | 1.12 | 100 mL |

| Cyclohexanecarbonyl Chloride | 146.61 | 0.10 | 14.6 g |

| Aluminum Chloride | 133.34 | 0.12 | 16.0 g |

Table 2: Reagents for the Friedel-Crafts acylation step.

Step 2: Clemmensen Reduction of Phenyl Cyclohexyl Ketone

-

Catalyst Preparation: Prepare amalgamated zinc by stirring zinc granules (30 g) with a solution of mercuric chloride (3.0 g) in water (45 mL) and concentrated HCl (1.5 mL) for 10 minutes. Decant the aqueous solution.

-

Setup: To a 500 mL flask equipped with a reflux condenser, add the amalgamated zinc, water (30 mL), concentrated HCl (70 mL), toluene (50 mL), and phenyl cyclohexyl ketone (18.8 g, 0.10 mol) from the previous step.

-

Reaction: Heat the mixture to a vigorous reflux for 24 hours. Every 6 hours, add an additional 10 mL of concentrated HCl.

-

Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic extracts and wash with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the solution over anhydrous calcium chloride, filter, and remove the toluene by rotary evaporation. The final product, this compound, is purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound (C₁₃H₁₈, M.W. 174.28 g/mol ) should be confirmed using standard analytical techniques.[12]

-

¹H NMR (CDCl₃): Expected signals include a multiplet for the aromatic protons (δ ≈ 7.1-7.3 ppm), a doublet for the benzylic -CH₂- protons, and a series of multiplets for the eleven protons on the cyclohexyl ring.

-

¹³C NMR (CDCl₃): Distinct signals for the aromatic carbons, the benzylic carbon, and the unique carbons of the cyclohexyl ring are expected.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 174.

Conclusion

While the direct Friedel-Crafts alkylation appears to be a straightforward route to this compound, a thorough understanding of the underlying reaction mechanism reveals its critical flaw: the inevitable rearrangement of the primary carbocation intermediate. This guide demonstrates that by leveraging the stability of the non-rearranging acylium ion, a reliable two-step acylation-reduction sequence provides an effective and high-yield pathway to the desired product. This case study underscores a crucial principle for synthetic chemists: reaction mechanisms are not merely academic exercises but are powerful predictive tools essential for designing successful and robust synthetic strategies.

References

- Tons of Examples! (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Chemistry Steps. (2022).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- Google Patents. (n.d.). US7579511B1 - Process for making cyclohexylbenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7).

- Organic Chemistry Portal. (n.d.).

- BYJU'S. (n.d.).

- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.

- NIST. (n.d.). Benzene, (cyclohexylmethyl)-.

- Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II.

- Mettler Toledo. (n.d.).

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. mt.com [mt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Benzene, (cyclohexylmethyl)- [webbook.nist.gov]

1H NMR spectral analysis of (Cyclohexylmethyl)benzene

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of (Cyclohexylmethyl)benzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. We will deconstruct the spectrum by examining the distinct chemical environments of the molecule's protons, from the aromatic ring to the complex aliphatic signals of the cyclohexane moiety. This document serves as a technical resource for researchers and drug development professionals, offering not just a predictive analysis but also the underlying principles and a practical protocol for acquiring high-quality data.

Introduction: The Molecular Architecture

This compound is a hydrocarbon featuring two key structural motifs: a monosubstituted benzene ring and a saturated cyclohexane ring, linked by a methylene (-CH₂) bridge. This combination creates several distinct proton environments, each with a characteristic chemical shift, integration value, and spin-spin coupling pattern. A thorough analysis of its ¹H NMR spectrum allows for the unambiguous confirmation of its molecular structure. This guide will proceed by first predicting the spectral features of each proton set based on established principles of chemical shielding and spin-spin coupling, followed by a validated experimental protocol for data acquisition.

Deconstruction of the Predicted ¹H NMR Spectrum

The structure of this compound gives rise to four principal regions in the ¹H NMR spectrum. The chemical non-equivalence of protons, even within the same functional group (like the cyclohexane ring), is a key theme of this analysis.

Caption: A logical workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a perfect illustration of how fundamental principles can be used to decode a complex molecular structure. The spectrum is characterized by a distinct aromatic multiplet around 7.2 ppm, a benzylic doublet near 2.45 ppm, and a highly complex, overlapping series of aliphatic multiplets between 0.8 and 1.9 ppm. Each feature—chemical shift, integration, and multiplicity—provides a piece of the structural puzzle, and together they offer definitive proof of the compound's identity. This guide provides the predictive framework and experimental validation necessary for researchers to confidently perform and interpret this analysis.

References

- Chemical Instrumentation Facility, Iowa State University.

- University of Alberta Department of Chemistry.

- Frontier, A. J., University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- Organomation.

- University College London Faculty of Mathematical & Physical Sciences.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for coupling constants in cyclohexanes)

- Reich, H. J., University of Wisconsin.

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

- University of California, Los Angeles.

- Reddit.

- Oregon State University. 1H NMR Chemical Shift. [Link]

- The Royal Society of Chemistry.

- Chemistry Stack Exchange.

- All About Chemistry. 1H NMR of cyclohexane. YouTube. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 181993, (1-Methylcyclohexyl)benzene. [Link]

- Homework.Study.com.

- Chem LibreTexts. NMR 5: Coupling Constants. [Link]

- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

- Reddit. NMR: relating coupling constants and major product. [Link]

- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

- Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10910077, 1-Cyclohexyl-4-methyl-benzene. [Link]

- OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

- Kwan, E. E. Lecture 3: Coupling Constants. [Link]

- Reich, H. J., University of Wisconsin. Organic Chemistry Data: Spin-Spin Splitting: J-Coupling. [Link]

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of (Cyclohexylmethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] Specifically, ¹³C NMR provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and information about their local electronic environment.[2][3] This guide offers an in-depth analysis of the ¹³C NMR spectrum of (cyclohexylmethyl)benzene. We will explore the fundamental principles governing its chemical shifts, present assigned spectral data, and provide a detailed, field-proven experimental protocol for acquiring a high-quality spectrum. This document is designed to serve as a practical resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, enabling accurate structural verification and a deeper understanding of spectroscopic principles.

Theoretical Principles of ¹³C NMR Chemical Shifts

The power of ¹³C NMR spectroscopy lies in its ability to resolve individual carbon atoms within a molecule, as each unique carbon environment produces a distinct signal.[4] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic structure. Unlike ¹H NMR, the ¹³C NMR spectrum is typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[2] The large chemical shift range, typically 0-220 ppm, minimizes signal overlap, which is a significant advantage for analyzing complex molecules.[2]

The Carbon-13 Nucleus

The active nucleus in ¹³C NMR is the ¹³C isotope, which possesses a nuclear spin (I) of 1/2. Its low natural abundance (1.1%) and smaller gyromagnetic ratio compared to ¹H make it inherently less sensitive.[3][5] Consequently, acquiring a ¹³C NMR spectrum requires a higher sample concentration or a greater number of scans to achieve an adequate signal-to-noise ratio.

Key Factors Influencing Chemical Shifts in this compound

The chemical shift of each carbon in this compound is determined by a combination of factors, primarily hybridization, inductive effects from nearby atoms, and magnetic anisotropy.[4][6]

-

Hybridization State: This is one of the most dominant factors. Carbons with sp² hybridization, such as those in the benzene ring, are significantly deshielded and resonate downfield (higher ppm values) compared to sp³-hybridized carbons found in the cyclohexyl ring and the methylene bridge.[2][4] Aromatic carbons typically appear in the 110-160 ppm range, while aliphatic sp³ carbons are found upfield between 5 and 45 ppm.[7]

-

Inductive and Electronic Effects: Electron-withdrawing groups deshield adjacent carbon nuclei, causing their signals to shift downfield. Conversely, electron-donating groups cause an upfield shift. In this compound, the benzene ring acts as a mildly electron-withdrawing group, influencing the chemical shift of the benzylic methylene carbon (Ar-C H₂-).

-

Magnetic Anisotropy: The π-electron system of the benzene ring generates a powerful local magnetic field. This "ring current" strongly deshields the aromatic carbons themselves, contributing to their downfield chemical shifts.[6] This effect is less pronounced on the distant carbons of the cyclohexyl ring.

¹³C NMR Spectral Data and Interpretation for this compound

To facilitate a clear interpretation, the carbon atoms of this compound are systematically numbered as shown below. Due to molecular symmetry, several carbon atoms are chemically equivalent, resulting in fewer signals than the total number of carbons.

Caption: Numbering scheme for this compound.

Assigned ¹³C NMR Chemical Shifts

The following table presents the assigned chemical shifts for this compound, recorded in deuterochloroform (CDCl₃). These assignments are based on established data for structurally similar compounds and predictive models.[8][9]

| Carbon Atom(s) | Hybridization | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (ipso) | sp² | ~141.5 | Quaternary aromatic carbon attached to the alkyl substituent; deshielded. |

| C2 / C6 | sp² | ~129.2 | Aromatic CH carbons ortho to the substituent. |

| C3 / C5 | sp² | ~128.2 | Aromatic CH carbons meta to the substituent. |

| C4 | sp² | ~125.6 | Aromatic CH carbon para to the substituent; least deshielded aromatic CH. |

| C7 (CH₂) | sp³ | ~43.9 | Benzylic carbon, deshielded by the adjacent aromatic ring. |

| C8 (CH) | sp³ | ~39.8 | Methine carbon of the cyclohexyl ring, attached to the methylene bridge. |

| C9 / C13 (CH₂) | sp³ | ~33.2 | Cyclohexyl carbons adjacent to the methine carbon (C8). |

| C10 / C12 (CH₂) | sp³ | ~26.6 | Cyclohexyl carbons beta to the methine carbon (C8). |

| C11 (CH₂) | sp³ | ~26.4 | Cyclohexyl carbon gamma to the methine carbon (C8), most shielded. |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

Adherence to a rigorous experimental protocol is critical for obtaining a high-resolution, quantitatively reliable ¹³C NMR spectrum. This protocol is designed as a self-validating system for consistent results.

Workflow for ¹³C NMR Analysis

The process from sample preparation to final spectrum involves several critical steps, as illustrated below.

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 50 mg of this compound. For ¹³C NMR, a higher concentration is preferable to minimize acquisition time.[10]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10] Add approximately 0.5-0.7 mL of the solvent to the sample in a clean vial.[10]

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or warming may be required.

-

Filtration: It is critical to remove any solid particulates, as they disrupt the magnetic field homogeneity and lead to broad spectral lines.[11] Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Labeling: Label the NMR tube cap clearly. Do not use tape or paper labels on the body of the tube, as this can interfere with the spinning and shimming process.[12][13]

-

-

Instrument Setup and Data Acquisition:

-

Spectrometer: This protocol is suitable for modern NMR spectrometers (e.g., 400 MHz or higher).

-

Lock and Shim: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters: For a standard proton-decoupled ¹³C spectrum, use the following parameters as a starting point:

-

Pulse Program: A standard 30-degree pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Relaxation Delay (d1): Set to 1-2 seconds. While longer delays are needed for strict quantitation, this value is sufficient for routine structural confirmation.[14]

-

Number of Scans (ns): Start with 128 or 256 scans. Increase as needed to achieve a good signal-to-noise ratio, particularly for the quaternary carbon (C1).[15]

-

Spectral Width: Set to cover the expected range of carbon signals, typically 0-220 ppm.[14]

-

-

Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).[15]

-

-

Data Processing:

-

Fourier Transform: Once the acquisition is complete, apply a Fourier transform (efp command) to convert the time-domain signal (FID) into the frequency-domain spectrum.[15]

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a flat baseline at their base.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

-

Referencing: Calibrate the chemical shift axis. The residual solvent peak is commonly used as a secondary reference. For CDCl₃, the central peak of the triplet should be set to 77.16 ppm.[16]

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

-

Advanced Techniques for Assignment Verification

For unambiguous assignment, especially in more complex molecules, advanced NMR experiments are invaluable. Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate carbon signals based on the number of attached protons.[1][5]

-

DEPT-90: This experiment shows signals only for CH (methine) carbons. In this compound, this would isolate the signal for C8.

-

DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed. This allows for the clear identification of C7, C9/13, C10/12, and C11 as CH₂ groups and C8, C2/6, C3/5, and C4 as CH groups.

By combining the standard broadband-decoupled ¹³C spectrum with DEPT experiments, a chemist can confidently assign every carbon atom in the molecule, providing a robust and self-validated structural proof.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. A thorough understanding of the principles of hybridization, inductive effects, and anisotropy allows for the confident assignment of all eight unique carbon signals. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality spectra essential for routine structural verification, purity assessment, and in-depth chemical analysis. The integration of advanced techniques like DEPT further solidifies these assignments, upholding the highest standards of scientific integrity in drug development and chemical research.

References

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- Schaller, R. (2007). Genius: A Genetic Algorithm for Automated Structure Elucidation from 13 C NMR Spectra.

- Wigh, D. S., et al. (2022). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry. [Link]

- Filo. (2025). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Link]

- University College London. (n.d.).

- University of Maryland, Baltimore County. (n.d.).

- University of Cambridge. (n.d.).

- École Polytechnique Fédérale de Lausanne. (n.d.).

- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

- ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- University of Notre Dame. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

- CEITEC. (n.d.).

- PubChem. (n.d.). 1-Cyclohexyl-4-methyl-benzene. [Link]

- Banaras Hindu University. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

- ACS Publications. (2014).

- PubChem. (n.d.). Cyclohexylidenemethylbenzene. [Link]

- The Royal Society of Chemistry. (n.d.).

- CASPRE. (n.d.). 13C NMR Predictor. [Link]

- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NIST. (n.d.). Benzene, (cyclohexylmethyl)-. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- National Institutes of Health. (n.d.). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. [Link]

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

- Cheméo. (n.d.). Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7). [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Visualizer loader [nmrdb.org]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Fragmentation Roadmap of (Cyclohexylmethyl)benzene: An In-depth Mass Spectrometry Guide

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (cyclohexylmethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights and practical guidance for spectral interpretation. Our approach is grounded in the fundamental principles of organic mass spectrometry, combining theoretical knowledge with empirical data to deliver a robust and self-validating resource.

Introduction: The Analytical Significance of Alkylbenzene Fragmentation

Alkylbenzenes are a fundamental structural motif in numerous organic molecules, from industrial chemicals to pharmaceutical compounds. Understanding their behavior under electron ionization is paramount for accurate structural elucidation and impurity profiling. The stability of the aromatic ring and the nature of the alkyl substituent synergistically dictate the fragmentation pathways, often leading to characteristic and diagnostically significant ions.[1] This guide will dissect the mass spectrum of this compound, a molecule that uniquely combines aromatic, benzylic, and cycloaliphatic features, to illustrate these principles.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

To ensure the generation of a reproducible and representative mass spectrum, a standardized analytical protocol is essential. The following methodology outlines the key parameters for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ionization Source: Electron Ionization (EI)

-

Analyzer: Quadrupole

GC Parameters:

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (100:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-450

-

Scan Rate: 3.2 scans/s

-

Transfer Line Temperature: 280 °C

This self-validating protocol ensures efficient separation and ionization, minimizing thermal degradation and maximizing the clarity of the resulting mass spectrum. The use of a standard 70 eV electron energy is crucial for inducing consistent and well-characterized fragmentation patterns.

Analysis of the Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct set of fragment ions that provide a clear roadmap to its structure. The molecular ion and key fragments are summarized in the table below, followed by a detailed mechanistic discussion.

| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |

| 174 | Molecular Ion [M]•+ | C13H18•+ | 25 |

| 92 | Tropylium Ion rearrangement product | [C7H8]•+ | 15 |

| 91 | Tropylium Ion | [C7H7]+ | 100 (Base Peak) |

| 83 | Cyclohexyl Cation | [C6H11]+ | 30 |

| 77 | Phenyl Cation | [C6H5]+ | 10 |

| 65 | [C5H5]+ | 12 | |

| 55 | [C4H7]+ | 45 |

The Molecular Ion (m/z 174)

The molecular ion peak is observed at m/z 174, corresponding to the molecular weight of this compound (C13H18).[2] Its moderate intensity (approximately 25% relative abundance) is characteristic of alkylbenzenes, where the stable aromatic ring can accommodate the positive charge, but the benzylic C-C bond provides a favorable site for fragmentation.[3]

The Base Peak: Benzylic Cleavage and Tropylium Ion Formation (m/z 91)

The most abundant ion in the spectrum, the base peak, is observed at m/z 91. This is a hallmark of compounds containing a benzyl moiety and is attributed to the highly stable tropylium ion.[3] The formation of this ion is initiated by the cleavage of the weakest bond in the molecular ion, the benzylic C-C bond, which connects the cyclohexyl ring to the methylene group.

This benzylic cleavage results in the expulsion of a cyclohexyl radical (•C6H11) and the formation of a benzyl cation ([C7H7]+). The benzyl cation then undergoes a characteristic rearrangement to the more stable, aromatic tropylium ion.[4]

Caption: McLafferty Rearrangement leading to the m/z 92 ion.

Fragmentation of the Cyclohexyl Moiety (m/z 83 and 55)

The fragmentation of the cycloalkyl portion of the molecule also gives rise to characteristic ions. The peak at m/z 83 corresponds to the cyclohexyl cation ([C6H11]+), formed by the cleavage of the benzylic bond with charge retention on the cyclohexyl fragment.

Further fragmentation of the cyclohexyl ring through the loss of ethylene (C2H4) leads to the formation of the abundant ion at m/z 55 ([C4H7]+). This is a common fragmentation pathway for cyclohexyl derivatives.

Caption: Fragmentation of the Cyclohexyl Moiety.

Aromatic Ring Fragmentation (m/z 77 and 65)

While the benzene ring itself is quite stable, some fragmentation is observed. The peak at m/z 77 corresponds to the phenyl cation ([C6H5]+), formed by the loss of a hydrogen atom from a benzene-like fragment. The subsequent loss of acetylene (C2H2) from the tropylium ion or other C7 fragments can lead to the formation of the ion at m/z 65 ([C5H5]+). [3]

Conclusion: A Coherent Fragmentation Narrative

The mass spectrum of this compound provides a textbook example of the fragmentation principles governing alkylbenzenes. The prevalence of benzylic cleavage leading to the highly stable tropylium ion (m/z 91) as the base peak is the most dominant feature. The McLafferty rearrangement producing the m/z 92 ion, and the characteristic fragmentation of the cyclohexyl ring at m/z 83 and 55, provide complementary structural information. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this compound and related structures in complex matrices. This guide serves as a foundational reference, empowering scientists to move from raw data to actionable insights with a high degree of scientific rigor.

References

- CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 4). MASS SPECTRUM...........BENZENE.

- YouTube. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge.

- CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions).

- NIST. (n.d.). Benzene, (cyclohexylmethyl)-.

Sources

The Infrared Signature of (Cyclohexylmethyl)benzene: A Technical Guide for Spectroscopic Analysis

Introduction

(Cyclohexylmethyl)benzene, also known as benzylcyclohexane, is a hydrocarbon featuring both saturated aliphatic and unsaturated aromatic functionalities. Its structural complexity, arising from the interplay between the flexible cyclohexyl ring, the rigid benzene ring, and the connecting methylene bridge, gives rise to a unique vibrational signature. Infrared (IR) spectroscopy serves as a powerful and accessible analytical technique for the structural elucidation and quality control of this and related molecules. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound using IR spectroscopy, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Theoretical Framework: Deciphering the Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its three key structural components: the monosubstituted benzene ring, the cyclohexyl group, and the methylene (-CH₂-) bridge. Understanding the origin of these vibrations is paramount for accurate spectral interpretation. The absorption of infrared radiation excites specific molecular vibrations, such as stretching and bending of bonds, at characteristic frequencies.

The Benzene Ring Vibrations

The monosubstituted benzene ring in this compound gives rise to several distinct absorption bands:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹.[1][2][3] These bands are often of weak to medium intensity.

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, typically of variable intensity, in the 1620-1450 cm⁻¹ region.[1] For monosubstituted benzenes, prominent peaks are often observed around 1605 cm⁻¹ and 1495 cm⁻¹.

-

Overtone and Combination Bands: A pattern of weak absorptions, known as "overtone bands," can be observed in the 2000-1650 cm⁻¹ region. The specific pattern of these bands can sometimes be used to deduce the substitution pattern of the benzene ring.

-

C-H Out-of-Plane (OOP) Bending: Among the most diagnostic absorptions for substituted benzenes are the strong C-H out-of-plane bending vibrations, which occur in the 900-675 cm⁻¹ range. For a monosubstituted benzene ring, two characteristic strong bands are expected: one between 770-730 cm⁻¹ and another intense band around 710-690 cm⁻¹.

The Cyclohexyl Group Vibrations

The saturated cyclohexyl ring contributes absorptions characteristic of alkanes:

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexyl group and the methylene bridge appear at wavenumbers below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the CH₂ groups typically result in strong absorptions in the 2925 cm⁻¹ and 2850 cm⁻¹ regions, respectively.

-

CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups in the cyclohexane ring gives rise to a characteristic absorption of medium intensity around 1450 cm⁻¹.

The Methylene Bridge

The -CH₂- group linking the cyclohexyl and phenyl rings will also contribute to the aliphatic C-H stretching and bending regions, overlapping with the signals from the cyclohexyl group.

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Expected Infrared Spectrum: A Summary of Key Absorptions

The following table summarizes the expected characteristic infrared absorption bands for this compound, their corresponding vibrational modes, and their typical wavenumber ranges and intensities.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Weak to Medium | C-H Stretching | Aromatic (Benzene Ring) |

| 2925 ± 10 | Strong | Asymmetric C-H Stretching | Aliphatic (Cyclohexyl & Methylene) |

| 2850 ± 10 | Strong | Symmetric C-H Stretching | Aliphatic (Cyclohexyl & Methylene) |

| 1605 ± 5 | Medium to Weak | C=C In-Ring Stretching | Aromatic (Benzene Ring) |

| 1495 ± 5 | Medium to Weak | C=C In-Ring Stretching | Aromatic (Benzene Ring) |

| 1450 ± 10 | Medium | CH₂ Bending (Scissoring) | Aliphatic (Cyclohexyl & Methylene) |

| 770 - 730 | Strong | C-H Out-of-Plane Bending | Monosubstituted Benzene |

| 710 - 690 | Strong | C-H Out-of-Plane Bending | Monosubstituted Benzene |

Experimental Protocols: Acquiring High-Quality Spectra

As this compound is a non-polar liquid at room temperature, several methods are suitable for obtaining its infrared spectrum. The choice of method depends on the available instrumentation and the specific requirements of the analysis.

Method 1: Transmission Spectroscopy using a Liquid Cell

This traditional method involves placing the liquid sample in a cell with IR-transparent windows.

Step-by-Step Methodology:

-

Cell Selection: Choose a liquid cell with appropriate window materials, such as Sodium Chloride (NaCl) or Potassium Bromide (KBr), which are transparent in the mid-IR region.

-

Cell Preparation: Ensure the liquid cell is clean and dry. If necessary, clean the cell with a volatile solvent that does not have interfering absorptions and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty, clean cell. This will be used to correct for any atmospheric and instrumental interferences.

-

Sample Loading: Using a syringe, carefully inject the this compound sample into the cell, ensuring no air bubbles are trapped in the light path.

-

Sample Spectrum Acquisition: Place the filled cell in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the cell with an appropriate solvent to remove all traces of the sample.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[4][5][6]

Step-by-Step Methodology:

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or acetone.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the sampling area.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. For volatile liquids, it is advisable to cover the sample during measurement to minimize evaporation.

-

Data Processing: The software will generate the final spectrum after background correction.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent to ensure no residue remains for subsequent analyses.

The general workflow for acquiring an FTIR spectrum of a liquid sample is illustrated below:

Caption: General workflow for FTIR analysis of a liquid sample.

Data Interpretation and Validation

A high-quality spectrum of this compound will clearly show the strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and the weaker aromatic C-H stretching bands just above this value. The presence of characteristic aromatic C=C stretching peaks between 1620-1450 cm⁻¹ and the strong out-of-plane bending bands for a monosubstituted ring are confirmatory for the phenyl group. The intense CH₂ scissoring band around 1450 cm⁻¹ confirms the presence of the saturated cyclohexyl and methylene moieties. The absence of significant absorptions in other regions (e.g., O-H or C=O stretching regions) can be used to confirm the purity of the sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the vibrational origins of the key functional groups, researchers can confidently interpret the IR spectrum to confirm the identity and assess the purity of this compound. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. Adherence to these methodologies will ensure the scientific integrity of the results, making IR spectroscopy a valuable component in the analytical toolkit for professionals in the chemical and pharmaceutical sciences.

References

- Oxford University Press. (n.d.). Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced Neutrino Detection. Oxford Academic.

- ACS Publications. (2017). Infrared-Enhanced Fluorescence-Gain Spectroscopy: Conformation-Specific Excited-State Infrared Spectra of Alkylbenzenes. The Journal of Physical Chemistry Letters.

- Royal Society of Chemistry. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene. Chemical Science.

- Northern Illinois University. (n.d.). Sample preparation for FT-IR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Royal Society of Chemistry. (2017). Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene.

- University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.

- National Institute of Standards and Technology. (n.d.). Benzene, cyclohexyl-. NIST Chemistry WebBook.

- ACS Publications. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.

- Chemistry LibreTexts. (2023). ATR-FTIR.

- National Institute of Standards and Technology. (n.d.). Benzene, (cyclohexylmethyl)-. NIST Chemistry WebBook.

- Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene.

- PubChem. (n.d.). 1-Cyclohexyl-4-methyl-benzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7).

- ResearchGate. (n.d.). ATR‐FTIR spectra of the organic phase recorded after contacting the....

- YouTube. (2014). Chem Exp1 FTIR of Organic Solvents and Oils.

- ResearchGate. (2020). Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics.

- National Center for Biotechnology Information. (2020). Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics. PMC.

- Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory.

- National Center for Biotechnology Information. (n.d.). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. PMC.

- Royal Society of Chemistry. (n.d.). Raman spectral evidence of methyl rotation in liquid toluene.

- National Institute of Standards and Technology. (n.d.). Benzyl alcohol. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Isopropylcyclohexane - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). Benzyl alcohol - Optional[FTIR] - Spectrum.

Sources

- 1. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of (Cyclohexylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract